molecular formula C6H11F2NO B1446631 3-(Difluoromethoxy)cyclopentan-1-amine CAS No. 1592408-49-5

3-(Difluoromethoxy)cyclopentan-1-amine

Cat. No. B1446631
M. Wt: 151.15 g/mol
InChI Key: BSKXSHHPXOUPLU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)cyclopentan-1-amine is a relatively new compound in the scientific community. It has a unique chemical structure and versatile properties that have sparked significant interest in its potential applications. It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular formula of 3-(Difluoromethoxy)cyclopentan-1-amine is C6H11F2NO. Its molecular weight is 151.15 g/mol. The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2 .


Physical And Chemical Properties Analysis

3-(Difluoromethoxy)cyclopentan-1-amine is a liquid at room temperature . It has a molecular weight of 151.15 g/mol.

Scientific Research Applications

Synthesis and Characterization of High-Temperature Resistant Materials

A study by Ankushrao et al. (2017) involved the synthesis and characterization of processable heat-resistant co-poly(ester-amide)s containing a cyclopentylidene moiety. The research aimed at developing high-temperature resistant materials for potential applications in advanced manufacturing processes. The novel polymers exhibited excellent solubility in various polar aprotic solvents and showed outstanding thermal stability, indicating their utility in environments requiring resistance to high temperatures (Ankushrao et al., 2017).

Development of Catalysts for Primary Amine Production

Tong et al. (2019) designed a PtCo/CeO2 catalyst for the hydrogen-borrowing amination of alcohols, with a particular focus on converting cyclopentanol to cyclopentanylamine. The CoOx decoration over Pt/CeO2 enhanced both the selectivity to primary amine and the catalytic activity. This work provides insights into the design of Pt-based catalysts for primary amine production via hydrogen-borrowing amination, which is crucial for synthesizing fine chemicals used in various industries (Tong et al., 2019).

Asymmetric Synthesis Techniques

Research by Zhang et al. (2016) presented a formal [3+2] cycloaddition based on synergistic catalysis for the asymmetric synthesis of cyclopentanes bearing four stereogenic centers. This technique is significant for the development of novel pharmaceuticals and complex organic molecules, showcasing the versatility of cyclopentane derivatives in synthetic chemistry (Zhang et al., 2016).

Renewable High-Density Fuel Production

Wang et al. (2017) explored the synthesis of a renewable high-density fuel from cyclopentanone derived from hemicellulose. The study highlights an efficient route to produce 1-(3-cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, demonstrating the potential of biomass-derived cyclopentanone compounds in sustainable energy solutions (Wang et al., 2017).

Safety And Hazards

The safety data sheet for 3-(Difluoromethoxy)cyclopentan-1-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(difluoromethoxy)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKXSHHPXOUPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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